4-(Methylamino)-3-nitrobenzoic acid, with the chemical formula CHNO and a molecular weight of 196.16 g/mol, is a compound classified as a nitrated carboxylic acid. It is known for its applications in various scientific fields, particularly in medicinal chemistry as an intermediate in the synthesis of pharmaceuticals. The compound is characterized by the presence of both a methylamino group and a nitro group attached to a benzoic acid framework, which contributes to its reactivity and biological activity.
The compound is cataloged under the CAS number 41263-74-5 and is recognized in various chemical databases, including PubChem and LGC Standards. It falls under the category of aromatic amines and is often used as an intermediate in the synthesis of other chemical entities, particularly in drug development.
The synthesis of 4-(Methylamino)-3-nitrobenzoic acid typically involves the following steps:
The reactions are typically carried out in controlled environments to ensure high yield and purity. The use of thionyl chloride facilitates the conversion of carboxylic acids to acyl chlorides efficiently, making it a common step in organic synthesis.
The molecular structure of 4-(Methylamino)-3-nitrobenzoic acid can be represented as follows:
4-(Methylamino)-3-nitrobenzoic acid participates in various chemical reactions due to its functional groups:
The compound's reactivity is influenced by the electron-withdrawing nitro group, which enhances its acidity and electrophilicity.
In biological systems, compounds like 4-(Methylamino)-3-nitrobenzoic acid may exert their effects through mechanisms such as:
While specific data on its mechanism of action in vivo may be limited, its structural features suggest potential interactions with biological macromolecules.
These properties indicate that the compound has suitable characteristics for both laboratory handling and potential therapeutic applications.
4-(Methylamino)-3-nitrobenzoic acid finds applications primarily in medicinal chemistry:
The versatility of this compound makes it valuable in both academic research and industrial applications, particularly within pharmaceutical development sectors.
Deuterated compounds serve as indispensable tools in drug discovery and development, primarily through two key applications: mechanistic elucidation and pharmacokinetic profiling. The kinetic isotope effect (KIE), arising from differences in zero-point energy between C–H and C–D bonds, can significantly influence reaction rates and metabolic pathways. This property allows researchers to identify rate-determining steps in chemical reactions and enzymatic processes. In pharmacokinetics, deuterium labeling provides unambiguous tracking of drug molecules and their metabolites within biological systems. Unlike radioactive labeling, deuterium introduction avoids regulatory complexities associated with radioactivity while maintaining high detection sensitivity when coupled with modern mass spectrometry techniques. The metabolic stability conferred by deuterium substitution (particularly at sites susceptible to oxidative metabolism) can enhance half-lives of active pharmaceutical ingredients, an approach successfully leveraged in FDA-approved deuterated drugs such as deutetrabenazine [7].
Table 1: Analytical Advantages of Deuterium Labeling in Pharmaceutical Research
Application | Detection Methodology | Key Benefit |
---|---|---|
Metabolic Pathway Tracing | Liquid Chromatography-Mass Spectrometry (LC-MS) | Enables differentiation between endogenous and exogenous compounds |
Reaction Mechanism Studies | Nuclear Magnetic Resonance (NMR) Spectroscopy | Tracks site-specific molecular transformations without structural perturbation |
Protein Binding Affinity | Isothermal Titration Calorimetry (ITC) with Deuterated Ligands | Quantifies binding constants while minimizing signal interference |
Drug Distribution Studies | Accelerator Mass Spectrometry (AMS) | Provides ultra-sensitive detection at sub-therapeutic concentrations |
4-(Methylamino)-3-nitrobenzoic-d₃ acid (C₈H₅D₃N₂O₄) represents a structurally optimized deuterated tracer characterized by site-specific trideuteration of the N-methyl group. This compound features a molecular weight of 199.18 g/mol and maintains its solid crystalline form at room temperature, with decomposition occurring above 300°C [4]. Its solubility profile encompasses polar organic solvents including dimethyl sulfoxide (DMSO) and methanol, but limited aqueous solubility, which facilitates its application in controlled reaction environments. The strategic deuteration at the methylamino position (–NCD₃) creates a non-exchangeable isotopic label that remains stable throughout various chemical and biological processes. This stability is crucial when studying hepatic metabolism, where demethylation represents a common metabolic pathway for aromatic amines [6].
The ortho-positioned nitro group relative to the deuterated methylamino moiety creates an electronic environment that enhances the compound's utility in studying enzyme-substrate interactions. This arrangement facilitates nucleophilic aromatic substitution reactions, making it valuable for probing enzymatic transformations involving nitroarene reduction or amine conjugation. When employed as an internal standard in quantitative bioanalysis, this deuterated analogue demonstrates nearly identical chromatographic behavior to its protonated form while providing distinct mass spectral differentiation. This enables precise quantification of the parent drug 4-(methylamino)-3-nitrobenzoic acid in complex biological matrices such as plasma, urine, and microsomal preparations with minimal matrix interference [6] [9].
Table 2: Structural Analogs of 4-(Methylamino)-3-nitrobenzoic-d₃ Acid in Pharmaceutical Research
Compound Name | Molecular Formula | Key Structural Features | Primary Research Applications |
---|---|---|---|
4-(Methylamino)-3-nitrobenzoic acid | C₈H₈N₂O₄ | Non-deuterated prototype | Pharmaceutical intermediate synthesis |
N-Methyl-4-(methylamino)-3-nitrobenzamide | C₉H₁₁N₃O₃ | Amide derivative | Metabolite identification studies |
4-Dimethylamino-3,5-dinitrobenzoic acid | C₉H₉N₃O₆ | Dimethylamino, dinitro substitution | Spectroscopic probes |
5-(Methylamino)-2-nitrobenzoic acid | C₈H₈N₂O₄ | Regioisomeric amino-nitro arrangement | Structure-activity relationship studies |
4-Acetamido-3-nitrobenzoic acid | C₉H₈N₂O₄ | Acetylated amino group | Prodrug development |
In drug metabolism studies, this deuterated tracer enables researchers to differentiate between phase I oxidative metabolism (mediated by cytochrome P450 enzymes) and phase II conjugative pathways. The deuterium label specifically positioned at the methyl group allows clear identification of N-demethylated metabolites through mass shifts in fragmentation patterns. This precision is particularly valuable when studying structurally complex drugs containing benzoic acid scaffolds, including angiotensin II receptor blockers like candesartan, where the deuterated analog provides critical insights into metabolic soft spots and potential toxicity pathways. Additionally, the compound serves as a synthetic precursor for developing more complex deuterated pharmaceutical intermediates through acylation, reduction, and nucleophilic substitution reactions, expanding its utility beyond basic tracing applications [6] [9].
The compound's distinct NMR signature (characterized by the absence of proton signal at the methyl position) facilitates real-time monitoring of chemical transformations without requiring chromatographic separation. This property has been leveraged in mechanistic studies of heterogeneous catalytic reactions, particularly those involving palladium-catalyzed hydrogenations where deuterium exchange phenomena can complicate reaction outcomes. The thermal stability of this deuterated acid (decomposition >300°C) further enables its application in high-temperature reactions where many isotopically labeled compounds might undergo degradation or isotopic scrambling, making it particularly valuable for studying reaction kinetics under demanding conditions [10].
Table 3: Synthetic Approaches to 4-(Methylamino)-3-nitrobenzoic-d₃ Acid
Deuterium Source | Incorporation Method | Reaction Conditions | Isotopic Purity (%) |
---|---|---|---|
Deuterium oxide (D₂O) | Acid-catalyzed H/D exchange | 100-120°C, 12-24 hours | 85-95 |
Deuterated methanol (CD₃OD) | Reductive methylation | 60-80°C, 6-12 hours | 90-98 |
Lithium aluminum deuteride (LiAlD₄) | Hydride reduction | 0°C to reflux, 2-6 hours | 95-99 |
Sodium borodeuteride (NaBD₄) | Reductive amination | Ambient temperature, 8-16 hours | 88-95 |
Deuterium gas (D₂) | Catalytic deuteration | Pd/C, 80-120°C, 2-5 atm | 85-95 |
The strategic deuteration of pharmaceutical intermediates represents a sophisticated approach to overcoming development challenges associated with metabolic instability. While 4-(methylamino)-3-nitrobenzoic-d₃ acid itself serves primarily as a research tool, its synthetic methodology informs the development of therapeutic agents incorporating deuterium to modulate drug metabolism. The deuterated methylamino group in this compound specifically addresses metabolic vulnerabilities associated with N-demethylation pathways, potentially extending the half-life of drug candidates containing this structural motif. This application demonstrates how fundamental research with targeted deuterated compounds contributes directly to advanced drug design paradigms [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1